2-Fluoro-5-methoxyaniline

Description

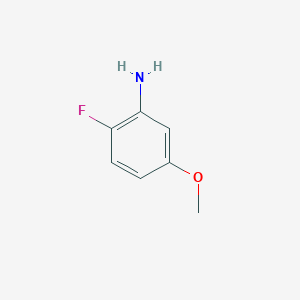

2-Fluoro-5-methoxyaniline (CAS: 62257-15-2) is an aromatic amine with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol. Its structure features a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C5) relative to the amine group (C1) on the benzene ring (SMILES: COC1=CC(=C(C=C1)F)N) . Physical properties include a density of 1.176 g/cm³ , but comprehensive data on solubility, melting point, or reactivity remain unreported in the provided evidence .

Properties

IUPAC Name |

2-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTKJXMYXZFXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543842 | |

| Record name | 2-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62257-15-2 | |

| Record name | 2-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-methoxyaniline involves the Ullmann methoxylation reaction. This process typically starts with 2-fluoro-4-iodoaniline, which undergoes a series of reactions including condensation, cyclization, and methoxylation . The reaction conditions often involve the use of sodium methoxide, copper(I) chloride, methanol, and dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Fluoro-5-methoxyaniline has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: It is involved in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Positioning and Functional Groups

The following table compares 2-fluoro-5-methoxyaniline with analogs differing in substituent positions or functional groups:

Key Observations:

- Substituent Effects : The position of fluorine and methoxy groups significantly impacts electronic properties and reactivity. For example, 3-fluoro-4-methoxyaniline (CAS 366-99-4) is an isomer with distinct physicochemical properties, such as a melting point of 81–84°C .

- Functional Group Diversity : 5-(Ethylsulfonyl)-2-methoxyaniline incorporates a sulfonyl group, enhancing polarity and making it suitable for kinase inhibitor development . In contrast, 4-chloro-5-fluoro-2-methoxyaniline’s halogenated structure may improve binding affinity in pesticidal applications .

Key Observations:

Pharmacological and Industrial Relevance

- This compound : While direct applications are unspecified, its structural similarity to bioactive anilines implies use in drug intermediates or agrochemicals .

- 5-(Ethylsulfonyl)-2-methoxyaniline : Critical for VEGFR2 inhibitors, highlighting the importance of sulfonyl groups in targeting kinase domains .

- 4-Chloro-5-fluoro-2-methoxyaniline : The chloro-fluoro combination may enhance bioactivity in herbicides or fungicides due to increased electrophilicity .

Biological Activity

2-Fluoro-5-methoxyaniline, a fluorinated aniline derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 155.14 g/mol

The presence of a fluorine atom and a methoxy group enhances its biological activity by influencing solubility and binding affinity to biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties . Research has shown that compounds with similar structural characteristics can inhibit the growth of various bacteria and fungi. The specific mechanisms are still under investigation, but it is hypothesized that the compound interacts with microbial cell membranes or enzymes critical for survival.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. For instance, a study involving a series of synthesized analogs demonstrated that compounds with similar functional groups could induce cell cycle arrest in cancer cells. The mechanism involves the regulation of cyclin B1 expression, leading to G2/M phase arrest in colorectal cancer (CRC) cells. In vivo studies showed significant tumor growth suppression compared to standard treatments like Taxol .

Table 1: Summary of Anticancer Studies Involving this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | HCT-116 (CRC) | Low nanomolar range | Induces G2/M phase arrest |

| Compound 20f | MCF-7 (Breast) | 42.4 | Targets tubulin, high potency |

| Compound 20a | HepG2 (Liver) | 15.8 | Cytotoxicity via ROS production |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may modulate enzyme activity by interacting with active sites or altering enzyme conformations.

- Receptor Binding : The fluorine atom enhances binding affinity to certain receptors, potentially affecting signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Some derivatives have been shown to produce excess ROS, leading to oxidative stress in cancer cells, which can induce apoptosis .

Case Studies

- In Vivo Efficacy : In a study evaluating the efficacy of various aniline derivatives, this compound demonstrated significant tumor suppression in animal models at doses of 5 and 10 mg/kg, achieving tumor growth inhibition rates of up to 73.4% .

- Comparative Analysis : A comparative study with structurally similar compounds highlighted that the unique combination of the fluorine and methoxy groups in this compound contributed to its enhanced biological activity compared to other derivatives lacking these features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.